molecular formula C3BrCl3N2S B14564124 2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole CAS No. 62089-31-0

2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole

Cat. No.: B14564124
CAS No.: 62089-31-0
M. Wt: 282.4 g/mol
InChI Key: RAPOWKXZMFPCHR-UHFFFAOYSA-N
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Description

2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a trichloromethyl group at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-(trichloromethyl)-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromine and trichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
  • 2-Bromo-5-(methylthio)-1,3,4-thiadiazole
  • 2-Bromo-5-(methanesulfonyl)-1,3,4-thiadiazole

Uniqueness

2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties compared to similar compounds with different substituents

Properties

CAS No.

62089-31-0

Molecular Formula

C3BrCl3N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2-bromo-5-(trichloromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C3BrCl3N2S/c4-2-9-8-1(10-2)3(5,6)7

InChI Key

RAPOWKXZMFPCHR-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)Br)C(Cl)(Cl)Cl

Origin of Product

United States

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